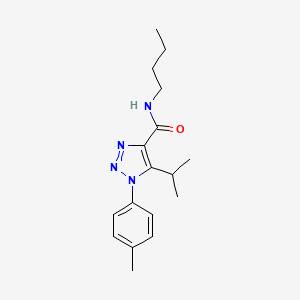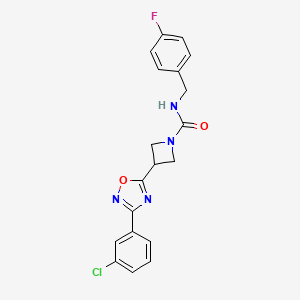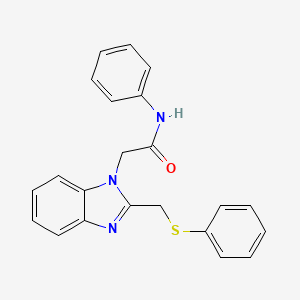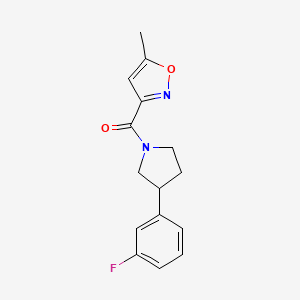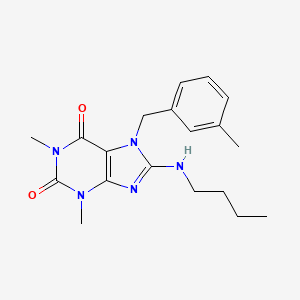
2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF4 . It is a halogenated benzotrifluoride derivative .
Synthesis Analysis
This compound may be used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight is 242.996 Da .
Chemical Reactions Analysis
“2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene” may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene” include a density of 1.7±0.1 g/cm3, a boiling point of 152.7±35.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 37.3±3.0 kJ/mol and a flash point of 59.0±10.0 °C .
Aplicaciones Científicas De Investigación
Radiosynthesis and Labeling Agents
- Synthesis of Radiolabeled Compounds : 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, demonstrating the potential of such compounds in the synthesis of radiolabeled molecules for medical imaging and diagnostics (Namolingam et al., 2001).
Chemical Synthesis and Organic Chemistry
- Facilitating Organic Synthesis : The compound has been used in the synthesis of a variety of organic molecules. For example, it has been involved in the generation of arynes, intermediates for the synthesis of naphthalenes (Schlosser & Castagnetti, 2001).
- Study of Steric Effects in Organic Reactions : Research has shown that the trifluoromethyl group can act as both an emitter and transmitter of steric pressure in chemical reactions, influencing reactivity and selectivity (Schlosser et al., 2006).
Material Science and Fluorescence
- Fluorescence Properties for Material Science : Studies on compounds like 1-Bromo-4-( 2,2-diphenylvinyl) benzene, derived from bromomethyl-benzene, have shown interesting photoluminescence properties, which could be valuable in material science and engineering (Zuo-qi, 2015).
Crystallography and Structural Chemistry
- Crystal Structure Analysis : The crystal structures of related compounds have been studied to understand molecular interactions and packing motifs in solid-state chemistry (Suchetan et al., 2016).
Photoredox Catalysis
- Photoredox Catalysis for Fluoromethylation : Research has been conducted on the use of fluoromethyl groups in photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, an important reaction in organic synthesis and pharmaceutical chemistry (Koike & Akita, 2016).
Polymer Science
- Development of Polymers : The compound has been used in the synthesis of polymers, such as in the preparation of mixed chromophore perfluorocyclobutyl copolymers for tailored light emission, demonstrating its potential in advanced material design (Neilson et al., 2007).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
2-bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXFNTPYKDGPTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

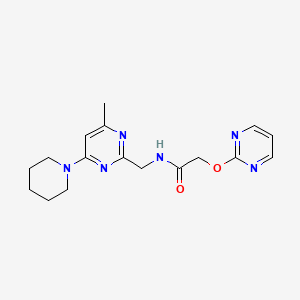
![N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide](/img/structure/B2401999.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)

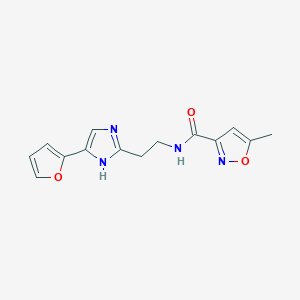
![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)
